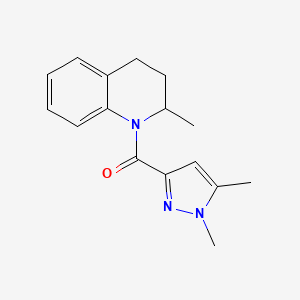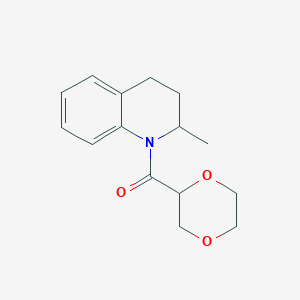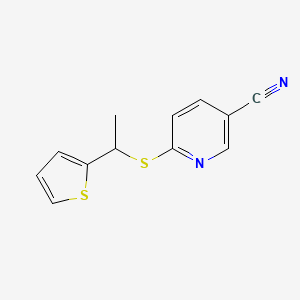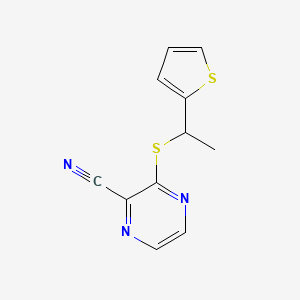![molecular formula C17H19ClN4O2 B7593664 N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA, an important neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to enhance GABAergic neurotransmission in the brain. This can lead to a variety of effects, including increased inhibition of neuronal activity, reduced seizure activity, and potential therapeutic effects in various neurological and psychiatric disorders. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disorder being treated and the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for in vivo studies.
One limitation of this compound for lab experiments is its potential for off-target effects. Although this compound is highly selective for GABA-AT inhibition, it is possible that it may interact with other enzymes or receptors in the brain, leading to unintended effects. Additionally, the long-term effects of this compound on GABAergic neurotransmission and brain function are not well understood and require further investigation.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide. One area of interest is the potential therapeutic effects of this compound in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in these disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties. This compound is a promising lead compound for the development of new GABA-AT inhibitors, and further optimization of its structure may lead to compounds with improved therapeutic potential.
Finally, there is a need for further research on the long-term effects of this compound on GABAergic neurotransmission and brain function. This will require the development of new tools and techniques for studying GABAergic neurotransmission in vivo, as well as the use of long-term animal models to assess the safety and efficacy of this compound over extended periods of time.
Métodos De Síntesis
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenylacetic acid with 2-pyrrolidinone to form 1-(4-chlorophenyl)-2-pyrrolidinone, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-19-21(11-12)8-7-16(23)20-15-6-9-22(17(15)24)14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFXFIMSPBIMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2CCN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)


![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)